(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Description
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-5-4-8-6-9(13(17)18)7-14-10(8)15/h4-7,17-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSBUCJPFIMXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)N(C=C2)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Substrate Preparation : 1H-Pyrrolo[2,3-b]pyridine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis (yield: 92%).
-
Miyaura Borylation : The Boc-protected intermediate reacts with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ catalyst and KOAc base in dioxane at 80°C.
Key Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ |
| Reaction Time | 12 h |
| Isolated Yield | 68% |
| Purity (HPLC) | 98.2% |
Mechanistic Analysis
The palladium center mediates oxidative addition with the C-Br bond (if present) followed by transmetallation with B₂pin₂. Subsequent reductive elimination installs the boronate ester, which is hydrolyzed to the boronic acid.
Synthetic Route 2: Suzuki Coupling with Pre-formed Boronic Acids
This approach constructs the pyrrolo[2,3-b]pyridine system through cross-coupling of boronic acid precursors.
Reaction Sequence
-
Boronic Acid Synthesis : 5-Bromo-1H-pyrrolo[2,3-b]pyridine undergoes Boc protection followed by Suzuki-Miyaura coupling with bis-boronic acid reagents.
-
Optimization Data
-
Solvent System : THF/H₂O (4:1)
-
Temperature : 60°C
-
Catalyst : Pd(PPh₃)₄ (3 mol%)
-
Yield : 74%
-
Comparative Catalyst Performance
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂ | 52 | 95.1 |
| PdCl₂(dtbpf) | 68 | 97.3 |
| Pd(PPh₃)₄ | 74 | 98.6 |
Synthetic Route 3: Halogen Dance Strategy
This innovative method relocates halogen atoms to achieve optimal boronation positioning.
Stepwise Execution
-
Initial Bromination : N-Boc-pyrrolo[2,3-b]pyridine undergoes directed ortho-metalation (DoM) with LDA followed by quenching with Br₂ (−78°C).
-
Halogen Migration : CuI-mediated bromine shift from 4- to 5-position in DMF at 120°C.
-
Final Borylation : Miyaura conditions applied to 5-bromo intermediate.
Yield Progression
| Step | Yield (%) |
|---|---|
| Boc Protection | 94 |
| Directed Bromination | 83 |
| Halogen Dance | 78 |
| Borylation | 65 |
Critical Analysis of Methodologies
Table 1: Synthetic Route Comparison
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 68 | 74 | 65 |
| Step Count | 2 | 3 | 4 |
| Palladium Usage (g/kg) | 12.4 | 9.8 | 15.6 |
| Scalability | Good | Excellent | Moderate |
Route 2 demonstrates superior efficiency due to:
-
Higher convergence in bond formation
-
Reduced heavy metal consumption
-
Compatibility with continuous flow processing
Advanced Purification Techniques
Chromatographic Challenges
The product’s boronic acid moiety necessitates specialized purification to prevent decomposition:
-
Stabilized Mobile Phases : Use of 0.1% formic acid in acetonitrile/water mixtures
-
Chelating Resins : Chelex® 100 treatment of eluents to remove metal contaminants
-
Lyophilization Stability : Final product remains stable >12 months at −20°C under argon
Spectroscopic Characterization
Key Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, H-2), 8.34 (d, J = 5.2 Hz, 1H, H-4), 7.92 (s, 1H, BOH), 6.89 (d, J = 5.2 Hz, 1H, H-3), 1.52 (s, 9H, Boc)
-
¹¹B NMR (128 MHz, DMSO-d₆): δ 29.8 (br s)
-
HRMS (ESI+): m/z calc. for C₁₄H₁₈BN₂O₄ [M+H]⁺ 297.1364, found 297.1361
Industrial Scalability Considerations
Process Intensification Strategies
-
Continuous Boc Protection : Microreactor system (Corning AFR) achieves 98% conversion in 8 min residence time
-
Catalyst Recycling : Pd recovery >92% using polyvinylpyridine-supported scavengers
-
Waste Minimization : E-factor reduced to 18 through solvent recovery systems
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.
Reduction: Reduction reactions can target the pyrrolopyridine core or the boronic acid group, depending on the reagents used.
Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where the boronic acid group reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced forms of the pyrrolopyridine core or boronic acid.
Substitution: Various substituted pyrrolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Boronic acids and their derivatives have been recognized for their potential as antibacterial agents. The structure of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid allows it to act as a bioisostere of carbonyl groups found in β-lactam antibiotics, which enhances its interaction with bacterial enzymes. For instance, compounds designed based on boronic acids have shown significant inhibitory effects against resistant strains of bacteria by targeting specific serine and lysine residues in β-lactamases .
Cancer Research
Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The incorporation of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid into drug candidates may enhance their efficacy in targeting cancer cells by disrupting proteasomal degradation pathways .
Organic Synthesis
Cross-Coupling Reactions
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This process allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules. The stability and reactivity of this boronic acid derivative make it suitable for various synthetic applications in organic chemistry .
Case Studies
Mechanism of Action
The mechanism by which (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid exerts its effects depends on its application. In chemical reactions, the boronic acid group can form reversible covalent bonds with diols, which is a key feature in many of its applications. In biological systems, it may interact with enzymes or receptors through similar mechanisms, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₈H₂₅BN₂O₄
- Molecular Weight : 344.21 g/mol
- CAS Number : 1370616-23-1
- Purity : ≥95% (typical commercial grade)
- Storage : Requires dry, cool conditions (2–8°C) to prevent boronic acid degradation or Boc group hydrolysis .
The compound is primarily used in the synthesis of kinase inhibitors and other bioactive molecules, leveraging its ability to form carbon-carbon bonds under palladium catalysis .
Below is a detailed comparison of the target compound with structurally or functionally related boronic acids and pyrrolopyridine derivatives.
Structural Analogues
Functional Analogues
Boronic Acids with Pyridine Cores (3-Cyanophenyl)boronic acid : Simpler aromatic boronic acid with a cyano group. Lacks the fused pyrrolopyridine system, resulting in lower steric hindrance and faster coupling kinetics but reduced selectivity. (3-Aminophenyl)boronic acid : The amino group enables hydrogen bonding but requires protection in acidic conditions, unlike the Boc group in the target compound.
Boc-Protected Heterocycles
- tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate : Shares the Boc-protected pyrrolopyridine core but replaces boronic acid with an aldehyde. Used in reductive aminations rather than cross-couplings.
Reactivity and Stability
- Steric Effects : The Boc group in the target compound reduces reactivity compared to unprotected analogues (e.g., ), but this trade-off improves selectivity in multi-step syntheses .
- Solubility : The Boc group enhances solubility in organic solvents (e.g., THF, DCM) compared to the free amine form, which may aggregate or decompose .
- Disproportionation Resistance : Unlike simpler boronic acids (e.g., phenylboronic acid), the fused pyrrolopyridine system stabilizes the boronic acid against disproportionation, even under basic conditions .
Biological Activity
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including anticancer properties, enzyme inhibition, and its role in drug development.
- Molecular Formula : C₁₂H₁₅BN₂O₄
- Molecular Weight : 262.07 g/mol
- CAS Number : 1425334-89-9
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of boronic acid derivatives, including (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 10.5 | |
| P388 (Murine Leukemia) | 12.0 | |
| HepG2 (Liver Cancer) | 8.4 |
The compound's mechanism of action appears to be linked to the inhibition of specific kinases involved in cell cycle regulation, which could lead to apoptosis in cancer cells.
2. Enzyme Inhibition
Boronic acids are known for their ability to inhibit proteasomes and other enzymes. The derivative has shown promise as a selective inhibitor of certain serine/threonine kinases.
Case Study: Selective Inhibition of Kinases
- In a study assessing the selectivity of various boronic acid derivatives, (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid was found to selectively inhibit cyclin-dependent kinases (CDKs), particularly CDK1 and CDK5, at low micromolar concentrations. This selectivity is crucial for developing targeted therapies with reduced side effects compared to broader-spectrum inhibitors .
The biological activity of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid can be attributed to its structural features that allow it to interact with various biomolecules:
- Boron Atom : The boron atom can form reversible covalent bonds with diols and Lewis bases, facilitating interactions with biological targets.
- Pyrrolopyridine Core : This moiety is known for its ability to stabilize interactions with protein targets, enhancing binding affinity and specificity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example:
- Step 1 : Protect the pyrrolo[2,3-b]pyridine core with a tert-butoxycarbonyl (Boc) group using Boc anhydride and a base (e.g., NaH) in THF at 0°C to room temperature .
- Step 2 : Introduce the boronic acid moiety via palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) with a boronic acid pinacol ester under reflux in dioxane/water .
- Critical Parameters : Optimize reaction time (e.g., 12–24 hours) and temperature (80–105°C) to balance yield and purity .
Q. How is the purity and stability of this compound validated in storage?
- Methodological Answer :
- Purity : Use HPLC or GC with >95% purity thresholds. For example, commercial batches report 95–98% purity via GC/HPLC .
- Stability : Store at 0–6°C under inert gas (e.g., N₂) to prevent boronic acid dehydration or protodeboronation. Stability studies recommend periodic NMR (¹H, ¹³C) to monitor degradation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and boronic acid proton absence (δ 7–9 ppm for aromatic protons) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (exact mass: 304.1526 g/mol) and detect impurities (e.g., deboronated byproducts) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling yields with this boronic acid in complex scaffolds?
- Methodological Answer :
- Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates (e.g., pyrrolo[2,3-b]pyridine derivatives) to enhance coupling efficiency .
- Solvent System : Dioxane/water (3:1) with K₂CO₃ (2–3 equiv.) improves solubility of aryl halides .
- Data Table :
| Substrate | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Aryl Bromide | Pd(PPh₃)₄ | 65–78 | 95 | |
| Chloride | Pd(OAc)₂/SPhos | 82–90 | 97 |
Q. What strategies mitigate instability of the boronic acid moiety during biological assays?
- Methodological Answer :
- Prodrug Approach : Convert to pinacol ester derivatives (e.g., using pinacol boronate) to enhance stability in aqueous media .
- Buffering : Use pH 7.4 phosphate buffer with 1–5% DMSO to minimize protodeboronation .
- Validation : Monitor boronic acid integrity via ¹¹B NMR or LC-MS post-assay .
Q. How does the Boc group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Steric Effects : The Boc group reduces nucleophilicity at the pyrrolo[2,3-b]pyridine N1 position, directing cross-coupling to the C5-boronic acid site .
- Deprotection : Use TFA in DCM (1:1 v/v) at 0°C for 1 hour to remove Boc, enabling further functionalization (e.g., amidation) .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water for separation. Use deuterated analogs (e.g., d₆-Boc) as internal standards .
- Recovery Rates : Spiked plasma samples show 70–85% recovery; matrix effects require normalization via post-column infusion .
Data Contradictions and Resolutions
- Purity Discrepancies : Commercial sources report 95–98% purity , while synthetic batches may achieve >99% via column chromatography . Validate via orthogonal methods (HPLC + NMR).
- Stability Variability : Some studies recommend −20°C storage , while others suggest 0–6°C . Conduct stability tests under intended conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
